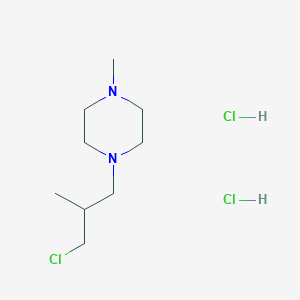

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chloro-2-methylpropyl group and a methyl group, forming a dihydrochloride salt. Its molecular formula is C10H22Cl2N2, and it is often used in research settings due to its interesting chemical properties.

Métodos De Preparación

The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 4-methylpiperazine with 3-chloro-2-methylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, resulting in the cleavage of the piperazine ring or the removal of the chloro group.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride can be compared to other similar compounds, such as:

1-(3-Chloro-2-methylpropyl)piperidine hydrochloride: This compound has a similar structure but lacks the methyl group on the piperazine ring.

3-Chloro-2-methyl-1-propene: This compound is a simpler alkyl halide that can be used as a precursor in the synthesis of more complex molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₈Cl₂N₂

- Molecular Weight : 227.16 g/mol

The compound features a piperazine ring substituted with a chloromethyl group and a methyl group, which may influence its biological interactions.

This compound primarily acts as an antagonist at various receptor sites, including:

- Serotonin Receptors : It has been shown to interact with serotonin receptors, which are crucial in modulating mood and anxiety.

- Dopamine Receptors : The compound may also exhibit activity at dopamine receptors, potentially influencing psychotropic effects.

The binding affinity and selectivity for these receptors can lead to various pharmacological effects, including anxiolytic and antidepressant-like activities.

Antiparasitic Activity

Similar piperazine derivatives have shown efficacy against parasitic infections. For instance, studies on related compounds revealed significant activity against Brugia malayi, indicating potential for antiparasitic applications.

Study 1: Antidepressant-like Effects

A study evaluated the effects of a related piperazine compound in mice models. The results indicated that administration led to significant reductions in depressive-like behaviors. The compound's mechanism was linked to increased serotonin levels in the brain, suggesting a similar potential for this compound.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that analogs of the compound exhibited varying degrees of antimicrobial activity. A notable finding was that compounds with similar structural motifs had minimum inhibitory concentrations (MICs) against E. coli ranging from 0.5 to 2 mg/mL, suggesting that this compound may possess comparable efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

- Absorption : The compound shows moderate oral bioavailability due to first-pass metabolism.

- Distribution : It is distributed widely in body tissues, which may enhance its therapeutic effects.

- Metabolism : Primarily metabolized by the liver enzymes CYP450, influencing its half-life and overall efficacy.

Propiedades

IUPAC Name |

1-(3-chloro-2-methylpropyl)-4-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN2.2ClH/c1-9(7-10)8-12-5-3-11(2)4-6-12;;/h9H,3-8H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYMQFZUWSJRPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)CCl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.